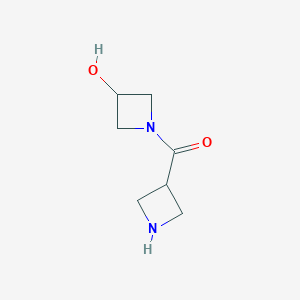

Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone

CAS No.: 1692780-87-2

Cat. No.: VC3110649

Molecular Formula: C7H12N2O2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1692780-87-2 |

|---|---|

| Molecular Formula | C7H12N2O2 |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | azetidin-3-yl-(3-hydroxyazetidin-1-yl)methanone |

| Standard InChI | InChI=1S/C7H12N2O2/c10-6-3-9(4-6)7(11)5-1-8-2-5/h5-6,8,10H,1-4H2 |

| Standard InChI Key | ZGTQORYJJIQHBM-UHFFFAOYSA-N |

| SMILES | C1C(CN1)C(=O)N2CC(C2)O |

| Canonical SMILES | C1C(CN1)C(=O)N2CC(C2)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone (CAS: 1692780-87-2) is a specialized compound featuring two azetidine rings connected by a carbonyl (methanone) linkage . The compound's structure includes a hydroxyl group at the 3-position of one azetidine ring, creating a unique molecular architecture that influences its chemical behavior and potential biological interactions .

The compound belongs to the broader family of azetidine derivatives, which are characterized by their four-membered nitrogen-containing heterocyclic rings. The strained four-membered ring system introduces distinctive conformational properties that make azetidines particularly interesting in drug design and development .

Physical and Chemical Properties

Based on available data, Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone exhibits the following properties:

The hydroxyl group at the 3-position of one azetidine ring provides a site for hydrogen bonding and further functionalization, which could be advantageous for chemical modifications and structure-activity relationship studies .

Synthesis Methods

General Synthetic Approaches

The synthesis of azetidine-containing compounds typically involves several strategies, many of which could be adapted for the preparation of Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone:

Azetidine Ring Formation

Classical methods for forming the strained azetidine ring include:

-

Staudinger synthesis - A [2+2]-cyclocondensation approach that represents one of the most general methodologies for preparing β-lactams and related compounds .

-

Cyclization reactions - These typically involve intramolecular nucleophilic substitution reactions of appropriately functionalized precursors .

-

Ring closure of 3-amino-1-propanols - This method can provide access to 3-substituted azetidines .

Alternative Approaches

Recent research in azetidine chemistry has explored alternative synthesis methods that could potentially be applied to the target compound:

-

A single-step synthesis of azetidine-3-amines from bench-stable commercial starting materials, which could be adapted for synthesizing functionalized azetidines .

-

Chemoenzymatic approaches for the preparation of 3-hydroxy-β-lactams, which are structurally related to 3-hydroxyazetidines .

-

Direct displacement reactions involving 1-benzhydrylazetidin-3-yl methanesulfonate with amines, which provides a facile route to azetidine-3-amine derivatives .

Structural Modifications and Derivatives

Related Compounds

Several structurally related compounds have been reported in the literature:

-

Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone - A related compound where one azetidine ring is replaced by a pyrrolidine ring .

-

(3-Hydroxyazetidin-1-yl)(phenyl)methanone - A simpler derivative where the second azetidine ring is replaced by a phenyl group .

-

(3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone - A more complex derivative with potential biological activity.

The comparison of these derivatives provides valuable insights into structure-activity relationships and the influence of structural modifications on physical and chemical properties.

Applications and Biological Activity

Medicinal Chemistry Applications

Azetidine-containing compounds have gained significant attention in medicinal chemistry due to their unique structural properties and diverse biological activities:

-

The strained four-membered ring of azetidines introduces distinctive conformational preferences that can lead to improved binding affinities and selectivity profiles for biological targets .

-

The compact nature of the azetidine ring can improve pharmacokinetic properties, including membrane permeability and metabolic stability .

-

Azetidine derivatives have shown promise as scaffolds for developing compounds with various biological activities, including enzyme inhibitors and receptor modulators .

Imaging Applications

A particularly interesting application of azetidine derivatives is in molecular imaging:

-

11C-labeled azetidine-carboxylates have been developed as radioligands for positron emission tomography (PET) imaging .

-

These compounds can serve as tools for studying various physiological processes and disease states in a non-invasive manner .

-

The development of such imaging agents represents a promising direction for azetidine chemistry in biomedical research .

Research Developments and Future Directions

Current Research Trends

Current research on azetidine derivatives, including compounds structurally related to Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone, focuses on several areas:

-

Development of improved synthetic methodologies for accessing structurally diverse azetidine derivatives .

-

Investigation of structure-activity relationships to optimize biological activities and pharmacokinetic properties .

-

Exploration of azetidine-containing compounds as scaffolds for drug discovery in various therapeutic areas .

-

Utilization of azetidine derivatives as building blocks for the synthesis of more complex bioactive molecules .

Future Research Opportunities

Several promising directions for future research on Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone and related compounds include:

-

Comprehensive evaluation of its biological activities across multiple therapeutic targets and pathways.

-

Development of optimized synthetic routes to improve yields and enable large-scale production.

-

Creation of a library of structural derivatives to establish structure-activity relationships.

-

Investigation of potential applications in fields beyond medicinal chemistry, such as materials science or catalysis.

-

Studies on the conformational preferences and three-dimensional structure to better understand its molecular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume